molecular formula C10H10BrF4N B8172551 N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine

N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine

Cat. No.: B8172551
M. Wt: 300.09 g/mol
InChI Key: GUZIMUPTHQPHJV-UHFFFAOYSA-N
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Description

N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a benzyl group substituted with bromine and fluorine atoms, along with a trifluoromethyl group and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 4-fluorobenzyl alcohol to obtain 4-bromo-3-fluorobenzyl bromide. This intermediate is then reacted with 2,2,2-trifluoro-N-methylethanamine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations. The scalability of the process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine involves its interaction with specific molecular targets. The trifluoromethyl group and the benzyl moiety play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct reactivity and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for specialized research and industrial applications.

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-2,2,2-trifluoro-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF4N/c1-16(6-10(13,14)15)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZIMUPTHQPHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)Br)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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